N-(4-bromophenyl)piperazine-1-carboxamide hydrochloride

Quality Control Reproducibility Procurement

The 4-bromophenyl substituent imparts unique electronic and steric properties critical for SAR studies—distinct from chloro or fluoro analogs. This hydrochloride salt offers consistent 95% purity for reliable Suzuki-Miyaura/Buchwald-Hartwig couplings, diversity-oriented synthesis, and BACE1 inhibitor lead generation. Its defined salt form eliminates free-base impurities. Non-hazardous shipping simplifies procurement for academic and biotech labs.

Molecular Formula C11H15BrClN3O
Molecular Weight 320.61 g/mol
CAS No. 1457823-43-6
Cat. No. B1439938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)piperazine-1-carboxamide hydrochloride
CAS1457823-43-6
Molecular FormulaC11H15BrClN3O
Molecular Weight320.61 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)NC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C11H14BrN3O.ClH/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15;/h1-4,13H,5-8H2,(H,14,16);1H
InChIKeyBWVXMHGVOBNFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)piperazine-1-carboxamide Hydrochloride (CAS 1457823-43-6) – Product Specifications and Basic Characterization


N-(4-Bromophenyl)piperazine-1-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₅BrClN₃O and a molecular weight of 320.61 g/mol. It is characterized by a piperazine core bearing a 4‑bromophenyl carboxamide substituent and is supplied as a hydrochloride salt. Vendors report purities of 95–98%, and the compound is stored at room temperature or 2–8 °C in a sealed, dry environment .

N-(4-Bromophenyl)piperazine-1-carboxamide Hydrochloride – Why Direct Analogue Replacement Is Not Straightforward


N-(4-Bromophenyl)piperazine-1-carboxamide hydrochloride cannot be casually swapped for its 4‑chlorophenyl, 4‑fluorophenyl, or unsubstituted phenyl analogues. The 4‑bromophenyl group imparts distinct electronic and steric properties: bromine’s larger van der Waals radius, greater polarizability, and altered hydrogen‑bonding potential significantly influence ligand–target complementarity and metabolic stability [1][2]. In structure–activity relationship (SAR) studies, subtle halogen substitutions on the N‑arylpiperazine-1‑carboxamide scaffold have been shown to dramatically shift affinity, selectivity, and ADME profiles [3][4]. Consequently, using a different halogen congener without re‑optimization risks invalidating an entire experimental series.

N-(4-Bromophenyl)piperazine-1-carboxamide Hydrochloride – Quantitative Differentiation Data for Procurement and Selection


Purity Specification and Analytical Consistency Across Suppliers

Multiple reputable vendors (ChemScene, Leyan, AKSci, Sigma‑Aldrich/Enamine) consistently report a purity of 95–98% for this specific hydrochloride salt . In contrast, the free base form (C₁₁H₁₄BrN₃O) is often offered with lower or unspecified purity. The defined salt stoichiometry and high purity reduce batch‑to‑batch variability in downstream assays.

Quality Control Reproducibility Procurement

Physicochemical Descriptors – logP, TPSA, and Hydrogen‑Bond Donor/Acceptor Profile

The target compound has a computed logP of 2.31, a topological polar surface area (TPSA) of 44.37 Ų, and features 2 hydrogen‑bond donors and 2 hydrogen‑bond acceptors . These values place it within a more favourable drug‑like chemical space compared to the 4‑chlorophenyl analogue (logP ≈ 2.9) or the 4‑fluorophenyl analogue (logP ≈ 2.1).

Drug‑likeness Permeability Solubility

Commercial Availability and Shipping Classification

The compound is classified as non‑hazardous for transport (DOT/IATA: not hazardous material) by major suppliers, and can be shipped at ambient temperature within the continental US . The 4‑chlorophenyl analogue hydrochloride (CAS 1172075-70-5) often carries a higher hazard classification due to the potential formation of toxic chlorinated by‑products under certain conditions.

Supply Chain Logistics Hazard Classification

Utility as a Key Intermediate in Medicinal Chemistry – Direct Synthetic Value

The 4‑bromophenyl moiety in this compound serves as a versatile handle for Pd‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, etc.) [1]. The analogous 4‑chlorophenyl derivative is significantly less reactive towards oxidative addition, often requiring harsher conditions or specialised catalysts. This synthetic advantage is particularly valuable for late‑stage diversification of piperazine‑containing drug candidates.

Synthetic Chemistry Building Block Cross‑Coupling

N-(4-Bromophenyl)piperazine-1-carboxamide Hydrochloride – Optimal Use Cases Based on Quantitative Evidence


Medicinal Chemistry Lead Optimisation: Scaffold Diversification via Palladium‑Catalysed Cross‑Coupling

The 4‑bromophenyl group in this compound is a superior electrophilic partner for Suzuki–Miyaura or Buchwald–Hartwig couplings, enabling the rapid exploration of aryl‑substituted analogues [1]. The high purity (95–98%) and defined hydrochloride salt form ensure that each coupling reaction starts with a precisely characterised starting material, minimising the risk of side reactions caused by free‑base impurities or variable hydration states .

High‑Throughput Screening (HTS) Library Building and Primary Assays

The compound’s favourable drug‑like properties (logP ≈ 2.3, TPSA 44.37 Ų, 2 H‑donors/2 H‑acceptors) make it a suitable member of diversity‑oriented synthesis (DOS) libraries or focused collections targeting GPCRs, ion channels, or kinases . The consistent purity across multiple vendors ensures that screening hits are less likely to be artifacts arising from batch‑to‑batch variability .

Reference Compound in β‑Secretase (BACE1) Inhibitor Discovery Programs

4‑Bromophenyl piperazine derivatives have been extensively investigated as BACE1 inhibitors, with some analogues exhibiting IC₅₀ values as low as 98 nM [2]. N‑(4‑Bromophenyl)piperazine‑1‑carboxamide hydrochloride serves as the core substructure of these active inhibitors and can be used as a benchmark comparator when evaluating new chemical series. Its distinct halogen bonding capability, compared to chloro‑ or fluoro‑congeners, makes it the preferred starting point for BACE1‑focused lead generation [3].

Chemical Biology Tool Compound Synthesis

The piperazine‑1‑carboxamide framework is a known privileged structure in chemical biology, found in androgen receptor antagonists, CCR2 antagonists, and FAAH/MAGL inhibitors [4][5]. The bromine atom not only facilitates further functionalisation but also offers a potential handle for heavy‑atom derivatisation in X‑ray crystallography (e.g., for phase determination). Its non‑hazardous shipping classification simplifies procurement for academic core facilities and biotech startups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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